molecular formula C18H27N5O4S B14406202 Glycylglycyl-L-phenylalanyl-L-methioninamide CAS No. 84969-59-5

Glycylglycyl-L-phenylalanyl-L-methioninamide

Cat. No.: B14406202
CAS No.: 84969-59-5
M. Wt: 409.5 g/mol
InChI Key: FNCYCYVNGSFAET-KBPBESRZSA-N
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Description

Glycylglycyl-L-phenylalanyl-L-methioninamide is a peptide compound composed of glycine, phenylalanine, and methionine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-phenylalanyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-phenylalanyl-L-methioninamide can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Glycylglycyl-L-phenylalanyl-L-methioninamide has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-phenylalanyl-L-methioninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-phenylalanine: A simpler dipeptide with similar structural features.

    Glycylglycyl-L-phenylalanyl-L-leucine: Another peptide with a similar sequence but different amino acid composition.

Uniqueness

Glycylglycyl-L-phenylalanyl-L-methioninamide is unique due to the presence of methionine, which can undergo specific chemical modifications, such as oxidation. This property can be exploited in various research and industrial applications, making it distinct from other similar peptides.

Properties

CAS No.

84969-59-5

Molecular Formula

C18H27N5O4S

Molecular Weight

409.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide

InChI

InChI=1S/C18H27N5O4S/c1-28-8-7-13(17(20)26)23-18(27)14(9-12-5-3-2-4-6-12)22-16(25)11-21-15(24)10-19/h2-6,13-14H,7-11,19H2,1H3,(H2,20,26)(H,21,24)(H,22,25)(H,23,27)/t13-,14-/m0/s1

InChI Key

FNCYCYVNGSFAET-KBPBESRZSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CN

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN

Origin of Product

United States

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